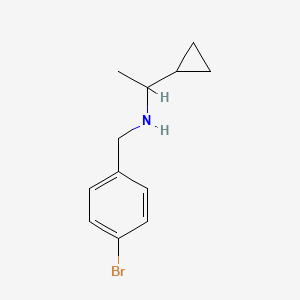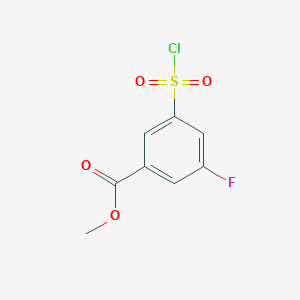![molecular formula C12H13NO3 B1517918 4-[Cyclopropyl(methyl)carbamoyl]benzoic acid CAS No. 1155169-16-6](/img/structure/B1517918.png)
4-[Cyclopropyl(methyl)carbamoyl]benzoic acid
Übersicht
Beschreibung
“4-[Cyclopropyl(methyl)carbamoyl]benzoic acid” is a chemical compound with the CAS number 1155169-16-6 . It is used in pharmaceutical testing and as a reference standard for accurate results .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters . Protodeboronation of these esters is a key step in the synthesis process . The Suzuki–Miyaura coupling is a commonly used method for carbon–carbon bond formation, which involves the use of organoboron reagents .Molecular Structure Analysis
The molecular weight of “4-[Cyclopropyl(methyl)carbamoyl]benzoic acid” is 219.24 . The IUPAC name for this compound is 4-{[(cyclopropylmethyl)amino]carbonyl}benzoic acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
4-[Cyclopropyl(methyl)carbamoyl]benzoic acid and its derivatives are involved in various chemical synthesis processes, showcasing their utility in the creation of complex molecules. For instance, a method was developed for the synthesis of 1-carbamoyl-2-oxopropyl acetate derivatives through an acetoxylation process, highlighting the role of similar structures in organic synthesis (Liu et al., 2011). Furthermore, the compound has been used in the construction of zinc(II) coordination polymers, demonstrating its versatility in forming complex molecular architectures with potential applications in materials science (Zheng et al., 2021).
Catalysis and Chemical Reactions
The compound and related structures have been investigated for their roles in catalytic processes and chemical reactions. For example, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids have been achieved, indicating the potential of such compounds in facilitating C-H activation and C-C coupling sequences, which are fundamental reactions in organic chemistry (Giri et al., 2007).
Environmental and Analytical Applications
Compounds with similar structures have been explored for environmental and analytical applications. A study on the innovative uses of carbamoyl benzoic acids in the coagulation-flocculation processes of wastewater highlighted the potential of such compounds in environmental remediation, particularly in the removal of hazardous heavy metals from wastewater (Martinez-Quiroz et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[cyclopropyl(methyl)carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-13(10-6-7-10)11(14)8-2-4-9(5-3-8)12(15)16/h2-5,10H,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCVLRPEZYZBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Cyclopropyl(methyl)carbamoyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)




![methyl 2-[2-(2-chloro-6-fluorophenyl)-N-methylacetamido]acetate](/img/structure/B1517844.png)



![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)